![molecular formula C8H6F3IO B2877042 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene CAS No. 1261501-08-9](/img/structure/B2877042.png)
2-Iodo-1-methoxy-3-(trifluoromethyl)benzene
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Overview
Description
“2-Iodo-1-methoxy-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F3IO . It has a molecular weight of 302.03 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an iodine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring . The exact 3D structure can be viewed using specific software .Scientific Research Applications
Supramolecular Chemistry
The study by Lightfoot, Mair, Pritchard, and Warren (1999) highlights the self-assembly of aryl rings into π-stacked structures surrounded by a triple helical network of hydrogen bonds. This organizational motif suggests new possibilities for the structure of some columnar liquid crystals, indicating potential applications in materials science (Lightfoot et al., 1999).
Catalysis
The research by Mejía and Togni (2012) demonstrates the rhenium-catalyzed trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents. This process yields various aromatic compounds with potential applications in pharmaceuticals and agrochemicals (Mejía & Togni, 2012).
Polymer Chemistry
Han and Tsarevsky (2012) introduced a method for the synthesis of branched and transiently crosslinked polymers using hypervalent iodine compounds as initiators. This technique could be applied in the creation of advanced polymer materials with unique properties (Han & Tsarevsky, 2012).
Covalent Organic Frameworks
Uribe-Romo, Doonan, Furukawa, Oisaki, and Yaghi (2011) reported the synthesis of covalent organic frameworks (COFs) with hydrazone linkages, providing materials that are highly crystalline, chemically and thermally stable, and permanently porous. Such COFs could find applications in gas storage, separation technologies, and catalysis (Uribe-Romo et al., 2011).
Mechanism of Action
Mode of Action
The mode of action of 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene involves a nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
properties
IUPAC Name |
2-iodo-1-methoxy-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJSQURMENTHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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